molecular formula C10H17N3O4 B176912 Prolyl-Glutamine CAS No. 18668-08-1

Prolyl-Glutamine

Cat. No. B176912
CAS RN: 18668-08-1
M. Wt: 243.26 g/mol
InChI Key: SHAQGFGGJSLLHE-BQBZGAKWSA-N
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Description

Prolyl-Glutamine (Pro-Gln) is a dipeptide formed from L-proline and L-glutamine residues . It plays a role as a metabolite .


Synthesis Analysis

Glutamine synthetase (GS) is an enzyme that regulates nitrogen metabolism and synthesizes glutamine via glutamate, ATP, and ammonia . GS is a homo-oligomeric protein of eight, ten, or twelve subunits, and each subunit-subunit interface has its own active site .


Molecular Structure Analysis

The molecular formula of Prolyl-Glutamine is C10H17N3O4 . The IUPAC name is (2 S )-5-amino-5-oxo-2- [ [ (2 S )-pyrrolidine-2-carbonyl]amino]pentanoic acid .


Chemical Reactions Analysis

Analysis of the glutamine metabolic pathway has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival .


Physical And Chemical Properties Analysis

The molecular weight of Prolyl-Glutamine is 243.26 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 6 .

Scientific Research Applications

1. Cancer Metabolism and Therapy

Prolyl-glutamine plays a significant role in cancer metabolism, particularly in glutamine metabolism, which is crucial for tumor growth. Research has shown that glutamine metabolism is integral to tumorigenesis and can be targeted for cancer therapy. Alterations in cancer cell metabolism, such as glutaminolysis, offer potential therapeutic opportunities (Altman, Stine, & Dang, 2016).

2. Nutritional and Physiological Role

Glutamine, including its form as prolyl-glutamine, is essential for various physiological functions. It serves as a primary respiratory fuel for rapidly proliferating cells and is a critical amino acid during stress, potentially becoming a "conditionally essential" amino acid in critically ill individuals (Lacey & Wilmore, 2009).

3. Immunotherapy and Tumor Immune Evasion

Prolyl-glutamine and its derivatives can influence the metabolic plasticity of cancer cells and effector T cells, impacting tumor immunotherapy. The manipulation of glutamine levels can suppress cancer cell metabolism while enhancing T cell activation and longevity, offering a novel approach to cancer treatment (Leone et al., 2019).

4. Impact on Lymphocyte Proliferation in AIDS

Prolyl-glutamine has been studied for its effects on lymphocyte proliferation, particularly in the context of AIDS. It demonstrates potential therapeutic benefits in enhancing lymphocyte proliferation and immunity in AIDS patients (Köhler et al., 2000).

5. Sports Nutrition and Anti-Fatigue Properties

In sports nutrition, glutamine, including prolyl-glutamine, is recognized for its anti-fatigue properties. It plays roles in energy production, ammonia buffering, and glycogenesis, contributing to improved fatigue markers in athletes, although its effects on physical performance are still being explored (Coqueiro, Rogero, & Tirapegui, 2019).

6. Gastrointestinal Health

Prolyl-glutamine is important for gastrointestinal health, showing trophic and cytoprotective effects in the small bowel and colonic mucosal cells. It has potential clinical applications in treating gastrointestinal disorders as part of specialized nutrition support (Ziegler, Bazargan, Leader, & Martindale, 2000).

7. Proline and Glutamine Metabolism in Cancer

The interplay between proline and glutamine metabolism, influenced by prolyl-glutamine, is significant in cancer cell growth and metabolism. This interaction underscores the complexity of tumor metabolism and provides insights for developing new therapeutic strategies (Liu et al., 2012).

8. Role in Elastin and Tissue Remodeling

Prolyl-glutamine, specifically the Val-Val-Pro-Gln sequence, is present in all elastins and plays a critical role in matrix metabolism and tissue remodeling. Its synthesis and biological activity have implications for understanding elastin's function in the body (Spezzacatena et al., 2005).

Future Directions

The potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway is being explored . This could revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .

properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAQGFGGJSLLHE-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428578
Record name Prolyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prolyl-Glutamine

CAS RN

18668-08-1
Record name L-Prolyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18668-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
X Wu, J Cao, M Li, P Yao, H Li, W Xu, C Yuan… - Pharmacological …, 2020 - Elsevier
… and Lactobacillus_reuteri), and decreased level of Staphylococcus and Helicobacter, which resulted in the regulation of a range of key metabolites such as dopamine, prolyl-glutamine, …
Number of citations: 33 www.sciencedirect.com
C Spezzacatena, A Pepe, LM Green, LB Sandberg… - 2005 - Wiley Online Library
… Val-Val-Pro-Gln (valyl-valyl-prolyl-glutamine) is a small but highly conserved sequence … One such small peptide is valyl-valyl-prolyl-glutamine (Val-Val-Pro-Gln), the subject of this …
EM Morris, SE Kitts-Morgan, DM Spangler… - Frontiers in veterinary …, 2021 - frontiersin.org
… Aspartyl-glutamine, aspartyl-threonine, alanyl-proline, asparaginyl-aspartic acid, isoleucyl-alanine, phenylalanyl-glycine, prolyl-glutamine, and seryl-glycine are products of the …
Number of citations: 7 www.frontiersin.org
VK Naithani - 1972 - degruyter.com
Proinsulin consists of A and B chains of insulin linked together by a connecting peptidet1]. The proteolytic cleavage of proinsulin yields insulin and C-peptide without the terminal basic …
Number of citations: 10 www.degruyter.com
HG Sammons - Annals of Clinical Biochemistry, 1982 - journals.sagepub.com
… The chances are high that it is related to a prolyl-glutamine peptide as these two amino acids occur in this protein in much higher concentration than any other protein, and, as mentioned…
Number of citations: 1 journals.sagepub.com
LA Dahabiyeh, AK Malkawi, X Wang, D Colak… - Metabolites, 2020 - mdpi.com
Dexamethasone (Dex) is a synthetic glucocorticoid (GC) drug commonly used clinically for the treatment of several inflammatory and immune-mediated diseases. Despite its broad …
Number of citations: 28 www.mdpi.com
HT Keutmann, BF Dawson, GD Aurbach… - Biochemistry, 1972 - ACS Publications
Henry T. Keutmann,* Bess F. Dawson, Gerald D. Aurbach, and John T. Potts, Jr. abstract: Early work with bovine parathyroid hormone extracted from gland tissue with hot hydrochloric …
Number of citations: 56 pubs.acs.org
T Wu, YN Sheng, Y Tian, M Yu, L Bai, CY Wang - LWT, 2023 - Elsevier
In this study, we determined the changes in chemical components and metabolites of raw- and boiled-black beans before and after digestion using ultra performance liquid …
Number of citations: 2 www.sciencedirect.com
E Garreta-Lara, C Gómez-Canela, B Campos… - Microchemical …, 2021 - Elsevier
… , three of the downregulated metabolites that could not be annotated using the MetaboAnalyst platform (L-hydroxyprolyl, L-cysteine, L-asparaginyl, L-methionine and prolyl-glutamine) …
Number of citations: 8 www.sciencedirect.com
WK Liu, HS Nahm, CM Sweeney, GN Holcomb… - Journal of Biological …, 1972 - Elsevier
The amino acid sequence of ovine luteinizing hormone β-subunit has been determined using three treatment schedules for the intact subunit to provide suitable subfractions for …
Number of citations: 120 www.sciencedirect.com

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